molecular formula C4H6BrN3O2S B2829837 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1334620-45-9

5-bromo-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2829837
CAS No.: 1334620-45-9
M. Wt: 240.08
InChI Key: IJIVJCJPIKYXSM-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a sulfonamide group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide typically involves the bromination of 1-methyl-1H-pyrazole-4-sulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can lead to scalable production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Sulfonic acids or sulfinamides.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and methyl group contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
  • 5-Bromo-1-methyl-1H-pyrazole-4-carboxylate
  • 1-Methyl-1H-pyrazole-4-sulfonamide

Uniqueness

5-Bromo-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research .

Properties

IUPAC Name

5-bromo-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIVJCJPIKYXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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